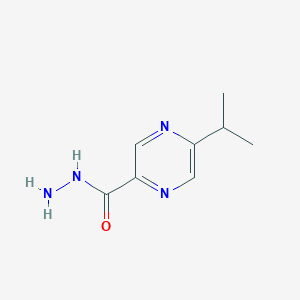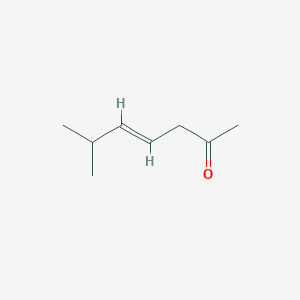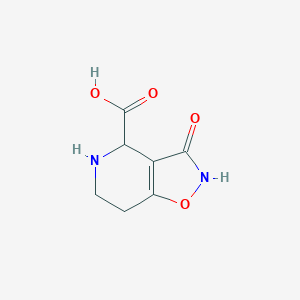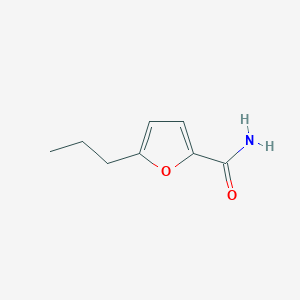
5-Propylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propylfuran-2-carboxamide, also known as PFC, is a chemical compound that has gained significant attention in the field of scientific research. It is a furan derivative that has been found to exhibit a wide range of biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 5-Propylfuran-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and cell proliferation. It has also been found to modulate the expression of various genes that are involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
5-Propylfuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. In addition, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Propylfuran-2-carboxamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations of using 5-Propylfuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-Propylfuran-2-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of specific molecular targets and signaling pathways that are affected by 5-Propylfuran-2-carboxamide. This will help to elucidate its mechanism of action and potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of 5-Propylfuran-2-carboxamide in preclinical and clinical settings.
Conclusion:
In conclusion, 5-Propylfuran-2-carboxamide is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various research fields.
Synthesemethoden
The synthesis method of 5-Propylfuran-2-carboxamide involves the reaction of furan-2-carboxylic acid with propylamine in the presence of a coupling agent. Various coupling agents have been used to synthesize 5-Propylfuran-2-carboxamide, including 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Propylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
101870-30-8 |
|---|---|
Produktname |
5-Propylfuran-2-carboxamide |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
5-propylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H2,9,10) |
InChI-Schlüssel |
XBKICBSRIFSMMJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(O1)C(=O)N |
Kanonische SMILES |
CCCC1=CC=C(O1)C(=O)N |
Synonyme |
2-Furamide,5-propyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



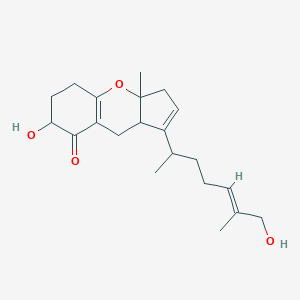
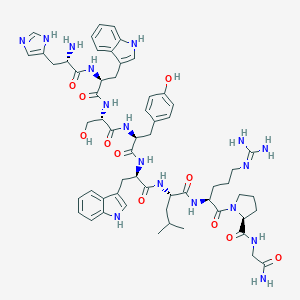
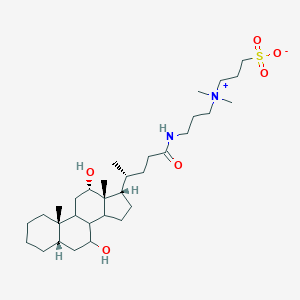
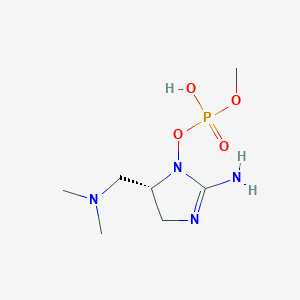
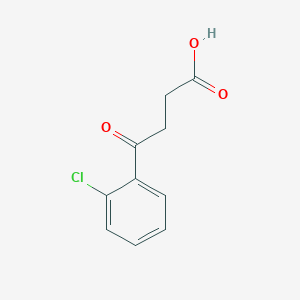
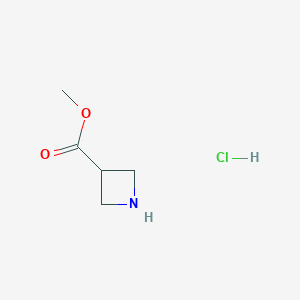
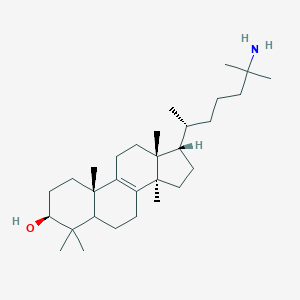
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
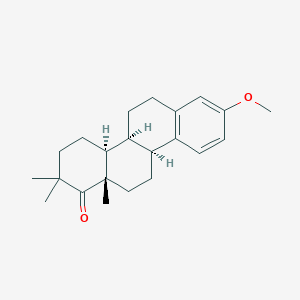
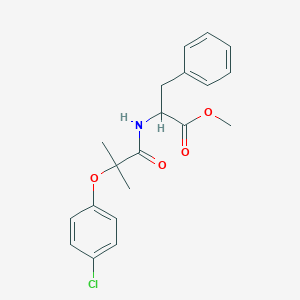
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
